
Xenone-136
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xenon-136 is a naturally occurring isotope of the noble gas xenon. It is one of the nine stable isotopes of xenon and has a mass number of 136. Xenon-136 is notable for its role in scientific research, particularly in the fields of particle physics and astrophysics. It is used in experiments that search for rare nuclear decay processes and dark matter interactions.
Métodos De Preparación
Xenon-136 can be obtained through the fractional distillation of liquid air, which separates xenon from other atmospheric gases. For industrial purposes, xenon-136 is often enriched from natural xenon using methods such as electromagnetic isotope separation. This process involves ionizing xenon atoms and using magnetic fields to separate the isotopes based on their mass differences.
Análisis De Reacciones Químicas
Xenon-136, like other noble gases, is chemically inert under standard conditions. it can participate in certain chemical reactions under extreme conditions. For example, xenon can form compounds with fluorine and oxygen. In these reactions, xenon typically undergoes oxidation to form xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These reactions require high temperatures and pressures, as well as the presence of strong oxidizing agents.
Aplicaciones Científicas De Investigación
Xenon-136 is widely used in scientific research due to its unique properties. In particle physics, it is used in experiments that search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos and the fundamental symmetries of the universe. Xenon-136 is also used in dark matter detection experiments, where its large atomic mass and low background radiation make it an ideal target material. Additionally, xenon-136 is used in medical imaging and radiation therapy due to its ability to emit gamma rays when it decays.
Mecanismo De Acción
The primary mechanism by which xenon-136 exerts its effects is through its interactions with other particles and radiation. In neutrinoless double beta decay experiments, xenon-136 nuclei undergo a decay process that emits two electrons and no neutrinos, which can be detected by sensitive instruments. In dark matter detection experiments, xenon-136 nuclei interact with dark matter particles, producing detectable signals. The molecular targets and pathways involved in these interactions are primarily related to the nuclear properties of xenon-136 and its ability to emit radiation.
Comparación Con Compuestos Similares
Xenon-136 is unique among xenon isotopes due to its stability and its role in scientific research. Other stable isotopes of xenon, such as xenon-129 and xenon-132, are also used in various applications, but they do not have the same significance in particle physics and astrophysics. Xenon-136’s long half-life and low background radiation make it particularly valuable for experiments that require high sensitivity and low noise levels. Similar compounds include other noble gas isotopes, such as krypton-86 and argon-40, which are used in different types of scientific research and industrial applications.
Propiedades
Número CAS |
15751-79-8 |
|---|---|
Fórmula molecular |
Xe |
Peso molecular |
135.90721447 g/mol |
Nombre IUPAC |
xenon-136 |
InChI |
InChI=1S/Xe/i1+5 |
Clave InChI |
FHNFHKCVQCLJFQ-BKFZFHPZSA-N |
SMILES isomérico |
[136Xe] |
SMILES canónico |
[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


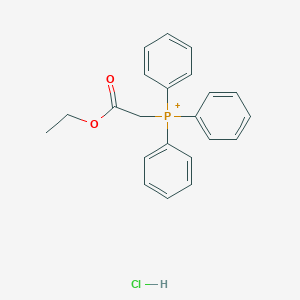
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

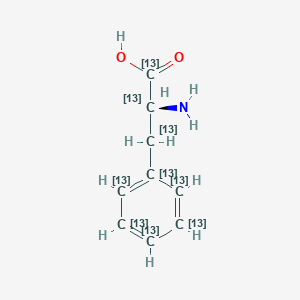
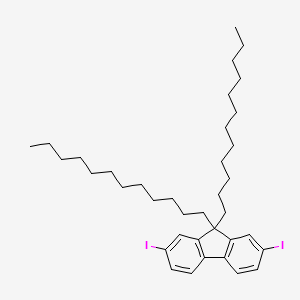
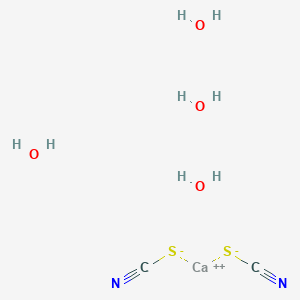
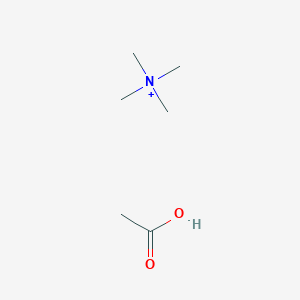




![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


